Acetophenone,2-(2-chloro-M-anisidino)-2-phenyl-
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Overview
Description
Acetophenone,2-(2-chloro-M-anisidino)-2-phenyl-: is a complex organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of an acetophenone core substituted with a 2-chloro-M-anisidino group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetophenone,2-(2-chloro-M-anisidino)-2-phenyl- typically involves multi-step organic reactions. One common method might include:
Starting Materials: Acetophenone, 2-chloro-M-anisidine, and a phenylating agent.
Reaction Steps:
Reaction Conditions: These reactions typically require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Acetophenone,2-(2-chloro-M-anisidino)-2-phenyl- would involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Acetophenone,2-(2-chloro-M-anisidino)-2-phenyl-: can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Halogenation, nitration, or sulfonation.
Condensation: Formation of larger molecules through reactions with aldehydes or ketones.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4).
Condensation: Aldehydes, ketones, acid catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Acetophenone,2-(2-chloro-M-anisidino)-2-phenyl-:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which Acetophenone,2-(2-chloro-M-anisidino)-2-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. These might include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors, leading to changes in cellular signaling pathways.
Metabolic Pathways: Participation in or disruption of metabolic processes within cells.
Comparison with Similar Compounds
Acetophenone,2-(2-chloro-M-anisidino)-2-phenyl-: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Acetophenone derivatives, chloroanisidine derivatives, phenyl-substituted ketones.
Uniqueness: The specific combination of functional groups in imparts unique chemical and physical properties, making it distinct from other compounds.
Conclusion
Acetophenone,2-(2-chloro-M-anisidino)-2-phenyl-: is a compound of significant interest due to its unique structure and potential applications in various scientific fields. Further research and development could uncover new uses and enhance our understanding of its properties and mechanisms of action.
Properties
Molecular Formula |
C21H18ClNO2 |
---|---|
Molecular Weight |
351.8 g/mol |
IUPAC Name |
2-(2-chloro-3-methoxyanilino)-1,2-diphenylethanone |
InChI |
InChI=1S/C21H18ClNO2/c1-25-18-14-8-13-17(19(18)22)23-20(15-9-4-2-5-10-15)21(24)16-11-6-3-7-12-16/h2-14,20,23H,1H3 |
InChI Key |
FOBMIFYCACHKIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1Cl)NC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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